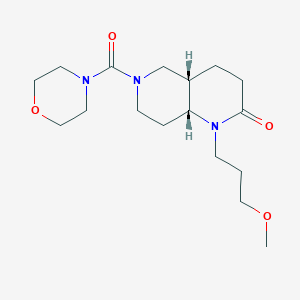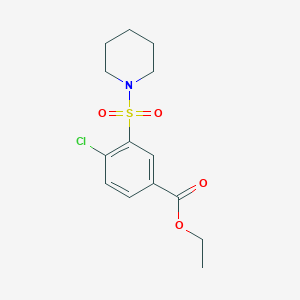![molecular formula C20H16BrNO5 B5366678 allyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate](/img/structure/B5366678.png)
allyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate, also known as ABBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABBA is a synthetic molecule that is commonly used as a research tool in biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
Allyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate has been extensively used in scientific research due to its potential applications in various fields. One of the most common applications of this compound is in the study of protein-protein interactions. This compound can be used as a cross-linking agent to study the interactions between proteins in a complex mixture. This compound can also be used to study the conformational changes of proteins by cross-linking different regions of the protein.
Mecanismo De Acción
The mechanism of action of allyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate is based on its ability to cross-link proteins. This compound contains a benzodioxole group that can react with the amino acid residues of proteins such as lysine and cysteine to form covalent bonds. This cross-linking of proteins can lead to the formation of protein complexes, which can be isolated and studied.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have anti-inflammatory and anti-tumor properties. In vivo studies have shown that this compound can reduce the levels of pro-inflammatory cytokines and inhibit the growth of tumors in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Allyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate has several advantages as a research tool. It is a synthetic molecule that can be easily prepared in the laboratory. This compound is also stable under a wide range of conditions, making it suitable for use in various experiments. However, this compound also has some limitations. It can react with multiple amino acid residues in a protein, which can lead to the formation of non-specific protein complexes. This compound can also cause protein denaturation, which can affect the activity of the protein.
Direcciones Futuras
There are several future directions for the use of allyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate in scientific research. One potential application is in the study of protein-protein interactions in living cells. This compound can be modified to contain a fluorescent tag, which can be used to visualize the formation of protein complexes in real-time. Another potential application is in the development of new anti-inflammatory and anti-tumor drugs. This compound can be used as a lead compound for the development of more potent and selective inhibitors of inflammation and tumor growth.
Conclusion
In conclusion, this compound is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be easily prepared in the laboratory and is stable under a wide range of conditions. This compound has been extensively used in scientific research to study protein-protein interactions, conformational changes of proteins, and to develop new anti-inflammatory and anti-tumor drugs. The future directions for the use of this compound in scientific research are promising and will likely lead to the development of new tools and drugs.
Métodos De Síntesis
Allyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate is a synthetic molecule that can be prepared using various methods. One of the most common methods involves the reaction of 3-(1,3-benzodioxol-5-yl)prop-2-en-1-ol with 2-bromo-N-(2-bromobenzoyl)benzamide in the presence of an acid catalyst. The resulting product is then treated with allyl bromide to obtain this compound. The overall yield of this method is around 30%.
Propiedades
IUPAC Name |
prop-2-enyl (E)-3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO5/c1-2-9-25-20(24)16(22-19(23)14-5-3-4-6-15(14)21)10-13-7-8-17-18(11-13)27-12-26-17/h2-8,10-11H,1,9,12H2,(H,22,23)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAKNLMLYAALSD-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5366622.png)
![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5366629.png)
![4-butoxy-N-[2-(4-chlorophenyl)ethyl]benzamide](/img/structure/B5366633.png)
![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5366644.png)
![5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-methoxyphenyl 1-naphthoate](/img/structure/B5366645.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(1,3-thiazol-2-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5366646.png)
![ethyl 1-[3-(4-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5366657.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]benzamide](/img/structure/B5366660.png)



![methyl 4-ethyl-5-methyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5366675.png)
![4-(6-{[(2S,5R)-5-(pyrrolidin-1-ylmethyl)tetrahydrofuran-2-yl]methyl}pyrimidin-4-yl)morpholine](/img/structure/B5366681.png)